molecular formula C10H10Br2O3 B12843704 Methyl 2-(dibromomethyl)-5-methoxybenzoate

Methyl 2-(dibromomethyl)-5-methoxybenzoate

Cat. No.: B12843704
M. Wt: 337.99 g/mol
InChI Key: VCDYXIPHHYIBTE-UHFFFAOYSA-N
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Description

Methyl 2-(dibromomethyl)-5-methoxybenzoate is an organic compound with a complex structure that includes a dibromomethyl group and a methoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dibromomethyl)-5-methoxybenzoate typically involves the bromination of methyl 5-methoxybenzoate. The process can be carried out in two main steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dibromomethyl)-5-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Methyl 2-(dibromomethyl)-5-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-(dibromomethyl)-5-methoxybenzoate exerts its effects involves its reactivity with various molecular targets. The dibromomethyl group is highly reactive, allowing the compound to participate in a range of chemical reactions. These reactions can modify biological molecules, influencing biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromomethyl-5-methoxybenzoate
  • Methyl 2-(dibromomethyl)-4-methoxybenzoate
  • Methyl 2-(dibromomethyl)-3-methoxybenzoate

Uniqueness

Methyl 2-(dibromomethyl)-5-methoxybenzoate is unique due to the specific positioning of the dibromomethyl and methoxy groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C10H10Br2O3

Molecular Weight

337.99 g/mol

IUPAC Name

methyl 2-(dibromomethyl)-5-methoxybenzoate

InChI

InChI=1S/C10H10Br2O3/c1-14-6-3-4-7(9(11)12)8(5-6)10(13)15-2/h3-5,9H,1-2H3

InChI Key

VCDYXIPHHYIBTE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(Br)Br)C(=O)OC

Origin of Product

United States

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